molecular formula C18H19N3O4 B5714993 N-{4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]PHENYL}ACETAMIDE

N-{4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]PHENYL}ACETAMIDE

Cat. No.: B5714993
M. Wt: 341.4 g/mol
InChI Key: RAIFGPADPZGSFG-UHFFFAOYSA-N
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Description

N-{4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]PHENYL}ACETAMIDE is a complex organic compound that has garnered attention in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]PHENYL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of Furan-2-Carbonyl Chloride: Furan-2-carboxylic acid is reacted with thionyl chloride to form furan-2-carbonyl chloride.

    Formation of Piperazine Derivative: Piperazine is reacted with furan-2-carbonyl chloride to form 4-(furan-2-carbonyl)piperazine.

    Formation of Final Compound: The 4-(furan-2-carbonyl)piperazine is then reacted with 4-aminophenylacetamide under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions often use alkyl halides or acyl chlorides as electrophiles.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N-{4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]PHENYL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent enzymatic activity. The furan ring and piperazine moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]PHENYL}ACETAMIDE is unique due to the presence of the furan ring, which imparts specific electronic and steric properties that influence its reactivity and binding interactions. This makes it a valuable compound for developing new therapeutic agents and materials.

Properties

IUPAC Name

N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-13(22)19-15-6-4-14(5-7-15)17(23)20-8-10-21(11-9-20)18(24)16-3-2-12-25-16/h2-7,12H,8-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIFGPADPZGSFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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